molecular formula C11H15N3O B14871367 2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol

2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol

Cat. No.: B14871367
M. Wt: 205.26 g/mol
InChI Key: LKUGILVXOXBYAC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the use of N-(4,4-diethoxybutyl)pyrimidin-2-amine as a precursor, which reacts with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction conditions often include room temperature and stirring for several hours, with the progress monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-(pyrrolidin-1-yl)pyrimidin-5-ol is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. The combination of the pyrrolidine and pyrimidine rings also contributes to its distinct chemical and biological characteristics .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-cyclopropyl-4-pyrrolidin-1-ylpyrimidin-5-ol

InChI

InChI=1S/C11H15N3O/c15-9-7-12-10(8-3-4-8)13-11(9)14-5-1-2-6-14/h7-8,15H,1-6H2

InChI Key

LKUGILVXOXBYAC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2O)C3CC3

Origin of Product

United States

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